molecular formula C9H10BrClF3N B1487324 N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride CAS No. 2203069-97-8

N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride

Cat. No.: B1487324
CAS No.: 2203069-97-8
M. Wt: 304.53 g/mol
InChI Key: OHULNAJAWIQUAQ-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride is a chemical compound that features a bromobenzyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N.ClH/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13;/h1-4,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHULNAJAWIQUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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